2,6-Dichloroindophenol

Descripción general

Descripción

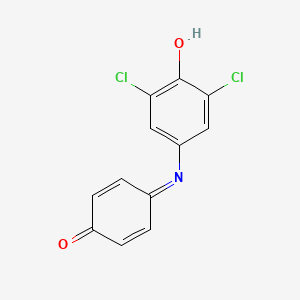

2,6-Dichloroindophenol is a chemical compound widely used as a redox dye. It is known for its distinctive color change properties, transitioning from blue in its oxidized form to colorless when reduced. This compound is particularly significant in biochemical and analytical chemistry applications, such as measuring the rate of photosynthesis and determining the presence of vitamin C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,6-Dichloroindophenol can be synthesized through the reaction of 2,6-dichlorophenol with 4-aminophenol under oxidative conditions. The reaction typically involves the use of an oxidizing agent such as sodium hypochlorite or potassium ferricyanide. The process is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidation reactions using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization and drying processes to obtain the final product suitable for commercial use .

Análisis De Reacciones Químicas

Acid-Catalyzed Decomposition in Strongly Acidic Solutions

DCIP undergoes pH-dependent decomposition in solutions with pH < 2, making it a candidate for kinetic pH determination in extreme acidic conditions . The reaction rate constant (k₁) for decomposition was determined using three methods:

-

Initial rates method : k₁ = (76.8 ± 0.9) × 10⁻³ L·mol⁻¹·s⁻¹

-

Non-linear regression : k₁ = (77.0 ± 0.7) × 10⁻³ L·mol⁻¹·s⁻¹

-

Linear transformation : k₁ = (77.3 ± 0.8) × 10⁻³ L·mol⁻¹·s⁻¹

The weighted mean value of k₁ = (77 ± 1) × 10⁻³ L·mol⁻¹·s⁻¹ (95% confidence) shows strong agreement across methodologies . The reaction follows pseudo-first-order kinetics, with the rate equation:

This linear dependence on hydrogen ion concentration enables precise pH measurements in highly acidic media.

Reaction with Cysteine in pH 2.5–

| pH Range | Dominant Species (Cysteine) | Dominant Species (DCIP) | Rate Constant (k_i) (L·mol⁻¹·s⁻¹) |

|---|---|---|---|

| 2.5–4.0 | H₃Q⁺ | DH₂⁺ | 58 ± 4 |

| 4.0–6.0 | H₂Q | DH | 132 ± 9 |

| 6.0–9.0 | HQ⁻/Q²⁻ | D⁻ | 306 ± 15 |

The activation energy (Eₐ) for the reaction is 8.1 kcal·mol⁻¹ , derived from Arrhenius plots . This reaction is critical for understanding interference in ascorbic acid assays using DCIP.

Enzymatic Reduction by NAD(P)H:Quinone Oxidoreductase 1 (NQO1)

DCIP serves as a substrate for NQO1, an enzyme overexpressed in melanoma cells. The reduction is quantified by monitoring absorbance at 600 nm (ε = 21 × 10³ M⁻¹·cm⁻¹ ) . Key parameters:

| Parameter | Value |

|---|---|

| Dicoumarol-inhibitable activity | 15–20 nmol DCPIP/mg protein/min |

| Optimal assay pH | 7.4–8.0 |

| Substrate concentration | 20 μM (stock in DMSO) |

This enzymatic reduction underpins DCIP’s prooxidant chemotherapeutic activity, selectively targeting cancer cells with elevated NQO1 levels .

Analytical and Practical Implications

-

Ascorbic acid determination : DCIP’s reaction with ascorbic acid is pH-sensitive, requiring correction for cysteine interference .

-

Chemotherapeutic potential : DCIP’s redox cycling generates reactive oxygen species, inducing cytotoxicity in melanoma cells .

Experimental methodologies such as stopped-flow kinetics and spectrophotometric assays remain central to studying DCIP’s reactivity. Future research could explore its applications in real-time biosensing and targeted cancer therapies.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Vitamin C Determination

DCPIP is widely used as an indicator for titrating ascorbic acid (vitamin C). The method involves adding DCPIP to a solution containing vitamin C, leading to a color change from blue to colorless as vitamin C reduces DCPIP. This reaction allows for the quantification of vitamin C levels in food and beverage samples.

| Sample Type | Vitamin C Content (mg/100 mL) |

|---|---|

| Fresh Orange Juice | 50-70 |

| Fresh Lemon Juice | 40-60 |

| Canned Orange Juice | 10-15 |

A study demonstrated that fresh juices exhibited significantly higher antioxidant capacities compared to canned juices, confirming the efficacy of DCPIP in assessing vitamin C content .

Biochemistry

Electron Transport Studies

DCPIP acts as an electron acceptor in various biochemical assays. It is employed to study mitochondrial respiration and photosynthesis. In chloroplasts, DCPIP can replace NADP in the electron transport chain, allowing researchers to measure the rate of photosynthesis by monitoring the reduction of DCPIP.

Pro-Oxidant Activity in Cancer Research

Recent research indicates that DCPIP may function as a pro-oxidant chemotherapeutic agent. It has been shown to selectively induce cell death in human melanoma cells through mechanisms involving oxidative stress and depletion of intracellular glutathione . This property positions DCPIP as a potential candidate for further exploration in cancer therapies.

Pharmacological Applications

DCPIP's role extends into pharmacology, where it has been identified as a competitive inhibitor for certain enzymes such as xanthine oxidase. This inhibition can be leveraged in developing therapeutic strategies for conditions associated with oxidative stress .

Environmental Monitoring

DCPIP is also utilized in environmental science for assessing total antioxidant capacity (TAC) in various samples. Novel potentiometric ion-selective electrodes have been developed using DCPIP, providing a sensitive method for measuring TAC in beverages and environmental samples .

Case Studies

- Assessment of Antioxidant Capacity in Juices : A study utilized DCPIP to evaluate the antioxidant properties of different juice samples. The results indicated that natural juices contained higher levels of antioxidants compared to processed options .

- Cancer Cell Studies : Research demonstrated that treatment with DCPIP led to increased oxidative stress in melanoma cells, resulting in cell death. This finding supports the potential use of DCPIP in targeted cancer therapies .

- Photosynthesis Measurement : In experiments measuring photosynthetic rates, DCPIP was used effectively to quantify electron transport activity within chloroplasts, showcasing its utility in plant biology research .

Mecanismo De Acción

The mechanism of action of 2,6-Dichloroindophenol is based on its role as a redox indicator. It accepts electrons and is reduced from a blue to a colorless form. This property makes it extremely useful for measuring the presence and concentration of substances that can donate electrons, such as ascorbic acid. In photosynthesis studies, it acts as an electron acceptor, substituting for natural electron carriers .

Comparación Con Compuestos Similares

Similar Compounds

- 2,6-Dichlorophenolindophenol sodium salt

- 2,6-Dichloro-N-(4-hydroxyphenyl)-1,4-benzoquinoneimine sodium salt

- 2,6-Dichlorobenzenone-indophenol sodium salt

Uniqueness

2,6-Dichloroindophenol is unique due to its specific redox properties and its ability to act as an electron acceptor in photosynthetic systems. Its distinct color change from blue to colorless upon reduction makes it a valuable tool in various analytical and research applications .

Actividad Biológica

2,6-Dichloroindophenol (DCPIP) is a synthetic redox dye that has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy and enzymatic assays. This article explores the biological activity of DCPIP, highlighting its mechanisms of action, therapeutic potential, and applications in biochemical assays.

DCPIP is a potent redox-active compound that can act as an electron acceptor in various biochemical reactions. Its structure allows it to participate in redox reactions, making it useful in both therapeutic and diagnostic applications. The compound is known for its ability to induce oxidative stress in cells, which can lead to apoptosis, particularly in cancerous cells.

- Prooxidant Activity : DCPIP induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and trigger apoptotic pathways. This property has been exploited in cancer therapies, particularly against melanoma cells.

- NQO1 Expression Correlation : The cytotoxicity of DCPIP is inversely related to the expression levels of NAD(P)H:quinone oxidoreductase 1 (NQO1). Melanoma cells with low NQO1 levels are more susceptible to DCPIP-induced apoptosis, while those with high levels exhibit resistance .

- Gene Expression Modulation : Treatment with DCPIP has been shown to upregulate genes associated with stress responses, such as Hsp70 and heme oxygenase-1 (HMOX1), which play crucial roles in cellular defense mechanisms against oxidative damage .

Antimelanoma Activity

Recent studies have demonstrated that DCPIP exhibits significant antimelanoma activity both in vitro and in vivo. In experiments involving human melanoma cell lines (A375 and G361), DCPIP was found to induce apoptosis through oxidative stress mechanisms. In particular:

- In Vitro Studies : A375 cells displayed significant apoptosis upon treatment with DCPIP, while G361 cells were resistant due to higher NQO1 expression. Genetic or pharmacological inhibition of NQO1 sensitized G361 cells to DCPIP's effects .

- In Vivo Studies : Systemic administration of DCPIP in murine models resulted in substantial tumor reduction, indicating its potential as a therapeutic agent against melanoma .

Enzymatic Assays

DCPIP is widely used as a redox indicator in various enzymatic assays due to its ability to accept electrons from substrates. For instance:

- Xanthine Oxidase Assays : DCPIP has been employed as an electron acceptor in assays measuring xanthine oxidase activity; however, it acts as a competitive inhibitor rather than a substrate . This characteristic necessitates careful consideration when designing assays that involve xanthine oxidase.

- Acetylcholinesterase Activity : Research has shown that DCPIP can also serve as a chromogenic substrate for acetylcholinesterase activity assays, allowing for the quantification of enzyme activity through colorimetric changes .

Neurodegenerative Disease Models

In studies investigating mitochondrial dysfunction associated with neurodegenerative diseases, DCPIP was utilized to assess redox homeostasis and mitochondrial activity. The findings indicated that alterations in mitochondrial dynamics and redox status could be monitored using DCPIP as an indicator, providing insights into the pathophysiology of conditions like Huntington's disease .

Propiedades

IUPAC Name |

4-(3,5-dichloro-4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2/c13-10-5-8(6-11(14)12(10)17)15-7-1-3-9(16)4-2-7/h1-6,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWADIKARMIWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=CC1=NC2=CC(=C(C(=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061352, DTXSID501174455 | |

| Record name | 2,6-Dichloroindophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3,5-Dichloro-4-hydroxyphenyl)imino]-2,5-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501174455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green crystalline solid as the sodium salt. | |

| Record name | 2,6-Dichloroindophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

537-14-4, 956-48-9 | |

| Record name | 4-[(3,5-Dichloro-4-hydroxyphenyl)imino]-2,5-cyclohexadien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloroindophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000956489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(4-hydroxyphenyl)imino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichloroindophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3,5-Dichloro-4-hydroxyphenyl)imino]-2,5-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501174455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-N-4-hydroxyphenyl-p-benzoquinone monoimine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROINDOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C35QN2Z58B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.